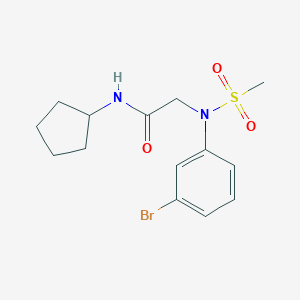
N~2~-(3-bromophenyl)-N-cyclopentyl-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3-bromophenyl)-N-cyclopentyl-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with a unique structure that includes a bromine atom, a methylsulfonyl group, and a cyclopentylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-bromophenyl)-N-cyclopentyl-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Sulfonylation: The addition of a methylsulfonyl group to the brominated aniline.
Amidation: The reaction of the sulfonylated aniline with cyclopentylacetamide to form the final compound.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of N2-(3-bromophenyl)-N-cyclopentyl-N~2~-(methylsulfonyl)glycinamide may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3-bromophenyl)-N-cyclopentyl-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N~2~-(3-bromophenyl)-N-cyclopentyl-N~2~-(methylsulfonyl)glycinamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(3-bromophenyl)-N-cyclopentyl-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Cellular Pathways: Influencing signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- **2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide
- **2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide
Uniqueness
N~2~-(3-bromophenyl)-N-cyclopentyl-N~2~-(methylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H19BrN2O3S |
|---|---|
Molecular Weight |
375.28g/mol |
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)-N-cyclopentylacetamide |
InChI |
InChI=1S/C14H19BrN2O3S/c1-21(19,20)17(13-8-4-5-11(15)9-13)10-14(18)16-12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7,10H2,1H3,(H,16,18) |
InChI Key |
LJJPPDXNSIRNSF-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCC1)C2=CC(=CC=C2)Br |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCC1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopentyl-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B422007.png)
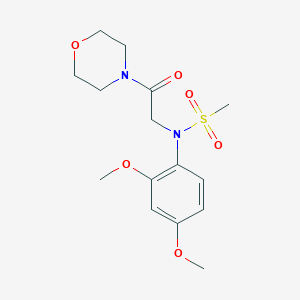
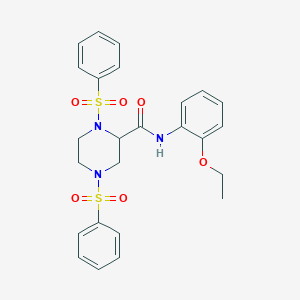
![4-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B422011.png)
![N-(3-chloro-4-methylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B422013.png)
![4-[(2-methyl-1-piperidinyl)sulfonyl]-N-[4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)phenyl]benzamide](/img/structure/B422014.png)
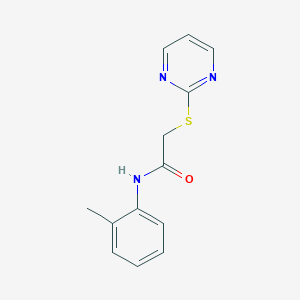
![N-cyclopentyl-2-[3,4-dimethoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B422017.png)
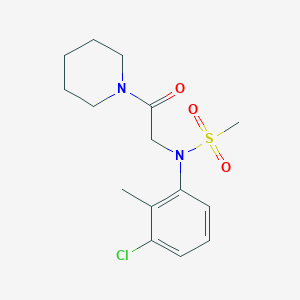
![5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-{[1-(2-propynyl)-1H-indol-3-yl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B422020.png)
![1,4-bis(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-2-piperazinecarboxamide](/img/structure/B422025.png)
![N-[4-(diethylamino)phenyl]-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B422026.png)
![Methyl 2-({[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}amino)benzoate](/img/structure/B422027.png)
![N-(2-methoxy-5-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B422028.png)
